(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

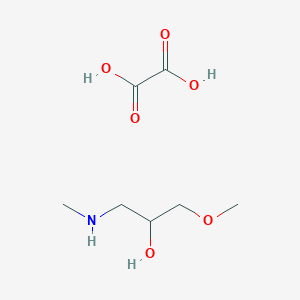

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a chemical compound with the molecular formula C7H15NO6 and a molecular weight of 209.2 g/mol . It is also known by its IUPAC name, 1-methoxy-3-(methylamino)-2-propanol oxalate . This compound is typically found in a powder form and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid involves the reaction of 1-methoxy-3-(methylamino)-2-propanol with oxalic acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product . The purity of the compound is usually around 95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while reduction may produce amines or other reduced compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid typically involves the reaction of 1-methoxy-3-(methylamino)-2-propanol with oxalic acid under controlled temperature conditions. This process ensures the formation of the desired product with high purity and consistency. The molecular formula is C7H15NO6, with a molecular weight of approximately 209.2 g/mol.

Key Reactions

The compound can undergo several types of reactions:

- Oxidation : Can yield different alcohols or ketones.

- Reduction : May produce amines or other reduced compounds.

- Substitution : Can participate in reactions where functional groups are replaced by others.

Chemistry

In the field of chemistry, this compound serves as a reagent in various chemical synthesis processes. Its ability to participate in oxidation and reduction reactions makes it valuable for developing new compounds and materials.

Biology

The compound has been utilized in biological studies to investigate its effects on cellular systems. For example, its interactions with specific enzymes and receptors can lead to various biochemical effects, making it a subject of interest in pharmacological research. Studies have shown that it may influence metabolic pathways and cellular signaling mechanisms .

Industrial Applications

In industrial settings, this compound is used for producing various chemical products. Its stability and reactivity make it suitable for applications in the manufacture of pharmaceuticals and agrochemicals.

Case Studies

- Pharmacological Studies : Research has explored the compound's potential as an inhibitor in specific biological pathways. For instance, studies have demonstrated its ability to modulate enzyme activity, suggesting possible therapeutic applications in treating metabolic disorders .

- Chemical Synthesis : A case study highlighted its use as a reagent in synthesizing novel compounds with enhanced properties for drug development. The compound's reactivity under different conditions allowed researchers to create derivatives with improved efficacy against target biological systems .

Mecanismo De Acción

The mechanism of action of (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid include:

- 1-Methoxy-3-(methylamino)-2-propanol

- 2-Hydroxy-3-methoxypropylamine

- Methylamino-2-propanol

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its oxalate form. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Actividad Biológica

The compound (2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a derivative of methylamine and oxalic acid, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and implications of this compound based on diverse research findings.

Synthesis

The synthesis of (2-Hydroxy-3-methoxypropyl)(methyl)amine involves the reaction of methylamine with oxalic acid under controlled conditions. The resulting compound exhibits unique structural properties that may influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of methylamine, including those involving oxalic acid, exhibit significant antimicrobial activity. A study highlighted that certain synthesized carbamates demonstrated higher activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting that the presence of the oxalic acid moiety may enhance the efficacy of these compounds against specific bacterial strains .

Interaction with Biological Membranes

The interaction of oxalic acid with methylamine has been shown to affect membrane permeability. It was observed that organic ammonium salts, including those derived from methylamine, can modulate the activity of ATPase enzymes in biological membranes. This modulation can lead to changes in ion permeability, which is crucial for maintaining cellular homeostasis and energy production .

Potential as a PET Tracer

In another context, similar compounds have been evaluated for their potential as positron emission tomography (PET) tracers. The biological stability and distribution of these compounds in vivo were assessed, revealing their potential utility in imaging applications related to metabolic processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methylamine derivatives demonstrated that compounds containing oxalic acid exhibited potent antimicrobial properties. The results indicated that these compounds could serve as effective agents against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .

Case Study 2: Membrane Interaction

In experiments assessing the effects on ATP synthesis in chloroplast membranes, it was found that compounds with ammonium functionalities could disrupt proton gradients, thereby affecting ATP production. This finding is significant for understanding how such compounds might influence energy metabolism in plant cells and potentially in human cells .

Data Tables

| Compound | Activity | Target Organism |

|---|---|---|

| (2-Hydroxy-3-methoxypropyl)(methyl)amine | Antimicrobial | M. avium subsp. paratuberculosis |

| This compound | Modulation of ATPase activity | Chloroplast membranes |

| Methylamine derivatives | Potential PET tracer | Various metabolic pathways |

Propiedades

IUPAC Name |

1-methoxy-3-(methylamino)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.C2H2O4/c1-6-3-5(7)4-8-2;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPPYKVAWWNTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.